molecular formula C21H16FN3O2 B10913271 methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10913271
M. Wt: 361.4 g/mol
InChI Key: CJIQMUGBZKUKEL-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boronic acids or esters and halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-fluorobenzaldehyde with a suitable hydrazine derivative followed by cyclization can yield the desired pyrazolopyridine scaffold . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

Methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The presence of fluorine and phenyl groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 1-(2-fluorophenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C21H16FN3O2/c1-13-19-15(21(26)27-2)12-17(14-8-4-3-5-9-14)23-20(19)25(24-13)18-11-7-6-10-16(18)22/h3-12H,1-2H3

InChI Key

CJIQMUGBZKUKEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4F

Origin of Product

United States

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